5-amino-N-(4-chlorophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloroaniline with 3-methoxybenzyl chloride to form an intermediate, which is then subjected to cyclization with sodium azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .
Scientific Research Applications
5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological molecules, thereby influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1H-benzimidazole-6-carboxamide: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in the functional groups attached, resulting in different chemical properties and applications.
Uniqueness
5-AMINO-N-(4-CHLOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring with a carboxamide group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16ClN5O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-4-2-3-11(9-14)10-23-16(19)15(21-22-23)17(24)20-13-7-5-12(18)6-8-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
XCUHKINOOHMPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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